Cancer Therapy: Emibetuzumab, the monoclonal antibody derived from this compound, has been investigated for its antitumor potential. It specifically targets the MET receptor, which is implicated in cancer cell proliferation, migration, and survival. By inhibiting MET signaling, emibetuzumab aims to suppress tumor growth and metastasis .
C6 Glioma: Emibetuzumab exhibits dose-dependent inhibition of cell growth in C6 glioma cells.
HepG2 Hepatocellular Carcinoma: Similar antitumor effects are observed in HepG2 cells.
Quantitative Data: Researchers report IC50 values (concentration required for 50% growth inhibition) for emibetuzumab in both cell lines.